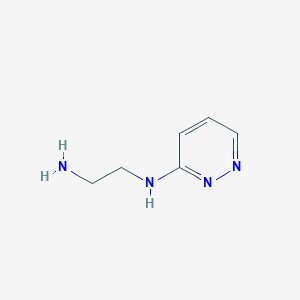

N-(2-aminoethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

N'-pyridazin-3-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-3-5-8-6-2-1-4-9-10-6/h1-2,4H,3,5,7H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADBRFVVWDZQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Aminoethyl Pyridazin 3 Amine

Strategic Retrosynthetic Analysis of N-(2-aminoethyl)pyridazin-3-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the C-N bonds.

A logical retrosynthetic approach would involve disconnecting the ethylenediamine (B42938) side chain from the pyridazine (B1198779) core. This leads to two key synthons: a 3-aminopyridazine (B1208633) unit and a 2-aminoethyl electrophile, or a 3-halopyridazine and ethylenediamine. The former disconnection suggests a nucleophilic substitution or a coupling reaction, while the latter points towards a direct amination of a halogenated pyridazine.

Another strategic disconnection could involve breaking the pyridazine ring itself. This would lead to more fundamental precursors, such as dicarbonyl compounds and hydrazine (B178648) derivatives, which could be assembled through condensation reactions to form the heterocyclic core. advancechemjournal.com However, for this specific target, functionalizing a pre-existing pyridazine ring is often more direct.

Precursor Synthesis for this compound Core Structures

The synthesis of the key precursor, the pyridazine ring, can be achieved through various methods. A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. uminho.pt For substituted pyridazines, appropriately functionalized dicarbonyl compounds are required.

Alternatively, pyridazine derivatives can be synthesized through Diels-Alder reactions. For instance, an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and enamines or ynamines can yield pyridazines. organic-chemistry.org Another method involves the reaction of β,γ-unsaturated hydrazones, which can undergo a 6-endo-trig cyclization to form 1,6-dihydropyridazines that are then oxidized to pyridazines. organic-chemistry.org

For the specific purpose of synthesizing this compound, a common and practical precursor is 3-chloropyridazine (B74176). This can be prepared from pyridazin-3(2H)-one by treatment with a chlorinating agent like phosphorus oxychloride. nih.gov

Direct and Convergent Synthetic Routes to this compound

Several synthetic strategies can be employed to construct this compound, ranging from classical nucleophilic substitutions to modern catalytic methods.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto electron-deficient heterocyclic rings like pyridazine. youtube.comwikipedia.orgmasterorganicchemistry.com The reaction of 3-chloropyridazine with an excess of ethylenediamine is a direct route to this compound. The electron-withdrawing nature of the pyridazine nitrogens facilitates the attack of the nucleophilic amine at the carbon bearing the halogen. youtube.com The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated.

The table below summarizes typical conditions for SNAr reactions on chloropyridazines.

| Leaving Group | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

| Cl | Ethylenediamine | Ethanol (B145695) | Et3N | Reflux | Moderate to Good |

| Cl | Morpholine | DMSO | K2CO3 | 100 | Good |

| Cl | Aniline | Water | KF | 100 | Moderate |

This table presents generalized conditions based on literature for similar reactions. Actual yields may vary.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient alternative for synthesizing complex molecules. researchgate.netnih.govrsc.orgacsgcipr.org While a direct MCR for this compound is not commonly reported, MCRs are used to construct the pyridazine core itself, which can then be functionalized. researchgate.netrsc.org For example, a one-pot synthesis could involve the reaction of a dicarbonyl compound, a hydrazine derivative, and another component to introduce the desired side chain precursor.

Catalytic Amination Protocols, e.g., Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for forming aryl- and heteroarylamines. cmu.edunih.govmit.edu This method can be applied to the synthesis of this compound by coupling 3-chloropyridazine or 3-bromopyridazine (B1282269) with ethylenediamine. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. cmu.edu The choice of ligand is crucial for the efficiency of the reaction.

The following table outlines a representative Buchwald-Hartwig amination reaction.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-Chloropyridazine | Ethylenediamine | Pd(OAc)2 | Xantphos | NaOt-Bu | Toluene | 80-110 |

| 3-Bromopyridazine | Ethylenediamine | Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 100 |

This table represents typical conditions for Buchwald-Hartwig aminations and may require optimization for this specific transformation.

Post-Synthetic Modification and Functionalization Strategies of this compound

Once this compound is synthesized, the primary and secondary amine groups offer versatile handles for further derivatization. sigmaaldrich.com

The terminal primary amine of the ethylenediamine side chain can be selectively acylated, sulfonylated, or alkylated under controlled conditions. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide. Reductive amination with an aldehyde or ketone would introduce a substituent on the terminal nitrogen.

The secondary amine on the pyridazine ring can also be functionalized, though its reactivity may differ from the primary amine. Selective protection of the primary amine would allow for specific modification of the secondary amine.

Furthermore, the pyridazine ring itself can undergo further substitution reactions, although the existing amino group will influence the regioselectivity of these transformations.

The table below illustrates potential derivatization reactions.

| Reagent | Reaction Type | Functional Group Modified | Product Type |

| Acyl Chloride | Acylation | Primary Amine | Amide |

| Sulfonyl Chloride | Sulfonylation | Primary Amine | Sulfonamide |

| Aldehyde/Ketone, NaBH3CN | Reductive Amination | Primary Amine | Secondary/Tertiary Amine |

| Alkyl Halide | Alkylation | Primary/Secondary Amine | Alkylated Amine |

Computational and Theoretical Investigations of N 2 Aminoethyl Pyridazin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and orbital energies. Methods like Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost in studying molecules of this size.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For N-(2-aminoethyl)pyridazin-3-amine, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the nitrogen atoms of the amino groups, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed across the π-system of the pyridazine ring. researchgate.net The electron-donating character of the aminoethyl side chain would raise the energy of the HOMO, while the electron-withdrawing nature of the ring nitrogens influences the LUMO energy. A smaller HOMO-LUMO gap generally suggests higher reactivity. sphinxsai.com

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound This table presents theoretical values typical for this class of compound, as calculated by DFT methods.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.95 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org They are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) signify an electron deficiency and are prone to nucleophilic attack. libretexts.orgresearchgate.net

In this compound, the most negative potential regions (red) are expected to be concentrated around the nitrogen atoms of the pyridazine ring and the terminal amino group due to their lone pairs of electrons. The hydrogen atoms bonded to the nitrogen atoms of the aminoethyl side chain would exhibit the most positive potential (blue), making them potential sites for hydrogen bonding.

To quantify the charge distribution, atomic charges can be calculated using various population analysis schemes, such as Mulliken charge analysis. researchgate.net These calculations assign a partial charge to each atom in the molecule.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η), where Chemical Potential (μ) = -χ

Chemical hardness (η) measures the resistance of a molecule to change its electron configuration; hard molecules have a large HOMO-LUMO gap. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. sphinxsai.com

Table 2: Calculated Global Reactivity Descriptors for this compound This table presents theoretical values derived from the FMO energies in Table 1.

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 3.675 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.475 | Resistance to charge transfer. |

| Electrophilicity (ω) | χ²/(2η) | 2.729 | Capacity to accept electronic charge. |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the N-(2-aminoethyl) side chain means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy required to convert between them.

The molecule possesses several rotatable single bonds, primarily the C-C and C-N bonds within the aminoethyl moiety. Rotation around these bonds leads to different conformers (rotamers). researchgate.net By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable, or preferred, geometries. The energy peaks between these minima represent the rotational energy barriers, which determine how easily the molecule can switch between conformations at a given temperature. rsc.org For this compound, the preferred geometry would likely be one that minimizes steric hindrance between the side chain and the pyridazine ring, and potentially allows for intramolecular hydrogen bonding.

While quantum chemical calculations typically examine molecules in a static, gas-phase state at 0 K, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time in a more realistic environment, such as in a solvent like water. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound would reveal the dynamic flexibility of the side chain, showing how it folds and moves in solution. nih.gov It would also allow for the study of intermolecular interactions, such as hydrogen bonding with water molecules. This provides a more complete understanding of the molecule's accessible conformations and how its shape and interaction sites are presented in a biological context.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

While specific experimental docking studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The pyridazine ring, a common scaffold in medicinal chemistry, and the flexible aminoethyl side chain allow for diverse binding modes.

Theoretical docking studies can be performed against a panel of receptors known to bind similar heterocyclic amines. For instance, kinases, which are often targeted in drug discovery, could be potential receptors. The binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), can be calculated to estimate the strength of the interaction. Lower binding energies generally indicate a more stable and potentially more potent interaction.

Based on the general principles of ligand-receptor interactions for similar aromatic amines, a hypothetical binding affinity table can be constructed to illustrate potential interactions.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Tyrosine Kinase A | -7.5 |

| Cyclin-Dependent Kinase 2 | -6.8 |

| Histamine H1 Receptor | -8.2 |

| Serotonin Transporter | -7.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the binding affinities of structurally related compounds.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The chemical structure of this compound allows for several key intermolecular interactions that would be critical in its binding to a receptor.

Hydrogen Bonding: The primary amine (-NH2) group and the secondary amine (-NH-) in the ethylamine (B1201723) chain are potent hydrogen bond donors. The nitrogen atoms within the pyridazine ring can act as hydrogen bond acceptors. These interactions are crucial for the specificity and stability of the ligand-receptor complex.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction models are used in drug discovery to assess the pharmacokinetic properties of a compound. nih.gov

Theoretical Absorption and Distribution Profiles

In silico models predict how a compound is absorbed and distributed in the body. For this compound, several key parameters can be estimated.

| ADME Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited ability to enter the central nervous system. |

| Plasma Protein Binding | Moderate | A portion of the compound is expected to bind to plasma proteins, affecting its free concentration. |

Note: This data is predictive and generated from computational models based on the structure of the compound. nih.gov

Predicted Metabolic Pathways and Stability

The metabolism of this compound is predicted to follow pathways common for aromatic and secondary amines. nih.govnih.gov

N-oxidation: The nitrogen atoms in the pyridazine ring and the aminoethyl side chain can be oxidized by cytochrome P450 enzymes. nih.gov

N-dealkylation: The ethylamine side chain may be cleaved.

Conjugation: The amine groups can undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

The metabolic stability of the compound would depend on the rates of these enzymatic reactions. Compounds that are rapidly metabolized will have a shorter half-life in the body.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.armdpi.com These models are valuable tools for designing new derivatives with improved characteristics. conicet.gov.armdpi.com

For derivatives of this compound, a QSAR model could be developed by synthesizing a library of related compounds and testing their biological activity. The structural features, or "descriptors," of these molecules (e.g., lipophilicity, electronic properties, size) would then be correlated with their activity.

A hypothetical QSAR equation might look like:

Biological Activity (log 1/C) = a(LogP) - b(Polar Surface Area) + c*(Dipole Moment) + d**

Where:

log 1/C is the biological activity.

LogP is a measure of lipophilicity.

Polar Surface Area relates to membrane permeability.

Dipole Moment describes the molecule's polarity.

a, b, c, and d are coefficients determined from the model.

Reaction Mechanism Elucidation through Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules, mapping out the energetic landscapes of chemical reactions and identifying the transient species that govern them. For nitrogen-containing heterocycles like this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding their synthesis and reactivity. While specific computational studies on the reaction mechanisms involving this compound are not extensively available in public literature, the principles and methodologies can be understood from studies on analogous pyridazine and heterocyclic amine systems.

Computational investigations of reaction mechanisms typically begin with the mapping of the potential energy surface (PES) for a proposed reaction pathway. This involves identifying all relevant stationary points, which include the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, a key reaction of interest would be its formation. A plausible synthetic route could involve the nucleophilic substitution of a leaving group on a pyridazine ring by an aminoethyl-containing nucleophile. Computational chemists would model this process by:

Geometry Optimization: Calculating the lowest energy structure (geometry) for the reactants (e.g., a halogenated pyridazine and ethylenediamine), the product (this compound), and any proposed intermediates.

Transition State Searching: Employing algorithms to locate the transition state structure for each step of the reaction. For a nucleophilic aromatic substitution, this would likely involve the formation of a Meisenheimer complex as an intermediate. The transition state leading to this intermediate would be a key focus.

Frequency Calculations: Performing frequency calculations to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path downhill from the transition state, ensuring that it connects the intended reactant and product (or intermediate). This confirms that the located TS is indeed the correct one for the reaction step .

Energy Profile Construction: By calculating the relative energies (often Gibbs free energies) of all the stationary points, a reaction energy profile can be constructed. This profile visualizes the energy barriers (activation energies) and the thermodynamics of each step.

A study on the formation of cyclic hydrazones, which can be precursors to pyridazines, utilized DFT calculations to rule out a high-energy electrocyclization pathway and instead proposed a lower-energy dimerization mechanism. uminho.ptacs.org The calculations revealed that the proposed direct electrocyclization had a prohibitively high activation energy barrier of approximately 41 kcal/mol, making it kinetically unfeasible. acs.org In contrast, a pathway involving dimerization and subsequent rearrangement was found to be much more favorable. uminho.ptacs.org

Similarly, computational studies on the tautomerism in aminopyrimidine derivatives—a process relevant to this compound due to its amino group on the pyridazine ring—have used DFT to determine the relative stabilities of the amine and imine forms and the energy barriers for their interconversion. researchgate.net Such studies often find that the presence of solvent molecules, explicitly included in the calculation, can significantly lower the activation energy by facilitating proton transfer. researchgate.net

To illustrate the type of data generated in such a study, consider a hypothetical final step in the synthesis of this compound: the nucleophilic attack of an aminoethyl group on a 3-chloropyridazine (B74176). A computational study would provide the relative energies for the species involved.

Table 1: Hypothetical DFT-Calculated Relative Free Energies (kcal/mol) for a Nucleophilic Aromatic Substitution Step

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | 3-chloropyridazine + ethylenediamine (B42938) | 0.0 |

| Transition State 1 (TS1) | Formation of Meisenheimer complex | +22.5 |

| Intermediate (Meisenheimer Complex) | Adduct of reactants | +15.8 |

| Transition State 2 (TS2) | Elimination of HCl | +18.2 |

| Products | This compound + HCl | -10.4 |

Note: The data in this table is purely illustrative to demonstrate the output of a computational study and does not represent experimentally or computationally verified values for this specific reaction.

By systematically applying these computational techniques, researchers can gain a detailed, step-by-step understanding of reaction mechanisms. acs.org This knowledge is crucial for optimizing reaction conditions, predicting the feasibility of new synthetic routes, and understanding the chemical behavior of complex molecules like this compound.

Mechanistic Elucidation of Biological Interactions of N 2 Aminoethyl Pyridazin 3 Amine and Its Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Profiling

The in vitro evaluation of N-(2-aminoethyl)pyridazin-3-amine derivatives has revealed their potential to selectively interact with various receptors and enzymes, highlighting the therapeutic promise of this class of compounds.

Characterization of Specific Receptor Subtype Selectivity

Derivatives of the pyridazine (B1198779) nucleus have demonstrated notable selectivity for specific receptor subtypes, which is a critical aspect of modern drug design to minimize off-target effects.

One area of significant interest is the development of pyridazine-based ligands for GABA-A receptors. A series of pyridazine derivatives have been identified as α2/α3 subtype-selective GABA-A agonists. acs.org These compounds are of particular interest for their potential as anxiolytic agents with a reduced propensity for sedation and ataxia, common side effects associated with non-selective benzodiazepines. acs.org Notably, these ligands act as antagonists at the α1 subtype, further contributing to their favorable pharmacological profile. acs.org

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies have been conducted on aminopyridazine derivatives of γ-aminobutyric acid (GABA) to understand their selective antagonism at the GABA-A receptor. dovepress.com These studies help in identifying the key structural features necessary for potent and selective binding. For instance, the models suggest that aromaticity at the sixth position and aliphatic hydrophobic substituents at the fourth position of the aminopyridazine nucleus are important for activity. dovepress.com

Furthermore, in the realm of dopamine (B1211576) receptors, specific amino acids in the D2 receptor have been shown to regulate the affinity and function of selective ligands. nih.gov While not directly involving this compound, this research underscores the principle that subtle changes in receptor microdomains can dramatically alter ligand binding and selectivity, a concept applicable to the development of pyridazine-based receptor modulators. nih.gov

Elucidation of Enzyme Active Site Interaction Mechanisms

The pyridazine scaffold has proven to be a versatile framework for designing enzyme inhibitors with specific mechanisms of action.

Cyclooxygenase (COX) Inhibition: Several pyridazine and pyridazinone derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2). cu.edu.egnih.gov The selectivity for COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The potency and selectivity of these derivatives are influenced by the electronic and lipophilic properties of the substituents on the pyridazinone core. cu.edu.eg For example, some 2,6-disubstituted pyridazinone derivatives have shown COX-2 inhibitory activity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor. cu.edu.egnih.gov

Kinase Inhibition: The 3-aminopyridazine (B1208633) moiety is a core structural element in several kinase inhibitors. nih.gov For instance, pyridazinone derivatives have been developed as potent and selective inhibitors of c-Met tyrosine kinase, a key target in cancer therapy. nih.gov These compounds act as ATP-competitive inhibitors, and structure-activity relationship (SAR) studies have led to the identification of highly potent and selective molecules with significant antitumor activity. nih.gov

Similarly, Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory diseases and some cancers, often feature a pyridazine or related heterocyclic core. wikipedia.org These inhibitors modulate the immune system by interfering with cytokine signaling pathways. wikipedia.org

Other Enzyme Targets: Pyridazinone analogs have also been developed as inhibitors of β-1,3-glucan synthase, an important enzyme in fungi, highlighting their potential as antifungal agents. nih.gov Additionally, pyridazine-triazole hybrid compounds have been studied as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential application in managing diabetes. researchgate.net

Cellular Pathway Modulation Studies

Beyond direct receptor binding and enzyme inhibition, the biological effects of this compound derivatives are also mediated through the modulation of intracellular signaling pathways and gene expression.

Investigation of Intracellular Signaling Cascade Effects

Pyridazine derivatives have been shown to influence various intracellular signaling cascades, leading to a range of cellular responses.

One notable example is the ability of certain pyridazine analogs to activate the translation of Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov This activation occurs locally in the perisynaptic astrocytic processes (PAPs) and leads to an increase in EAAT2 protein expression. nih.gov This, in turn, enhances the structural and functional plasticity of the tripartite synapse, which is composed of the presynaptic terminal, the postsynaptic spine, and the surrounding astrocytic processes. nih.gov The upregulation of EAAT2 is significant as its dysregulation is implicated in several neurological diseases. nih.gov

Furthermore, some pyridazine-containing compounds have been designed to target the JNK1 pathway, which is involved in cellular processes like proliferation and apoptosis. acs.org By inhibiting JNK1, these compounds can exert anticancer effects. acs.org

In the context of vasodilation, novel pyridazin-3-one derivatives have been shown to upregulate endothelial nitric oxide synthase (eNOS) mRNA expression and increase nitric oxide (NO) levels. nih.gov This leads to the relaxation of blood vessels, suggesting their potential as antihypertensive agents. These compounds are thought to act by inhibiting the inositol (B14025) triphosphate (IP3)-induced release of calcium from the smooth muscle cells. nih.gov

Gene Expression and Protein Regulation Analysis

The modulation of cellular pathways by pyridazine derivatives often involves changes in gene expression and protein regulation.

Studies on pyridazine analogs that activate EAAT2 translation have shown that these compounds can up-regulate a subset of proteins in the PAPs. nih.gov Proteomic analysis revealed that following treatment with a pyridazine analog, hundreds of proteins were upregulated, many of which are associated with the structural and functional capacity of the PAP. nih.gov

In the development of anticancer agents, the antiproliferative activity of pyridine (B92270) derivatives (a related class of heterocycles) has been linked to the presence and position of specific functional groups that can influence gene expression related to cell cycle control and apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridazine derivatives, these studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets. nih.govnih.govacs.orgblumberginstitute.org

The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, make it an attractive scaffold in drug design. nih.govblumberginstitute.org The two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a key interaction in many drug-target binding events. nih.gov

For Kinase Inhibition: In the development of c-Met tyrosine kinase inhibitors, SAR studies on 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives led to the identification of a highly potent and selective inhibitor. nih.gov These studies explored the effects of various substitutions on the pyridazinone core to enhance binding affinity and selectivity. nih.gov

Similarly, for interleukin-2 (B1167480) inducible T-cell kinase (Itk) inhibitors, the functionalization of the 3-amino group of a 3-aminopyrid-2-one motif was critical for improving inhibitory activity. nih.gov Furthermore, introducing a substituted heteroaromatic ring at the 5-position of the pyridone was key to achieving selectivity over other kinases. nih.gov

For Enzyme Inhibition: SAR studies of pyridazinone derivatives as β-1,3-glucan synthase inhibitors focused on modifications to the core structure and the sulfonamide moiety. nih.gov These optimizations led to compounds with improved systemic exposure while maintaining good antifungal activity. nih.gov

In the case of pyridazine-triazole hybrids as α-glucosidase inhibitors, SAR analysis helped to identify the key features responsible for their inhibitory potency and selectivity. researchgate.net

For Receptor Modulation: For GABA-A receptor antagonists, QSAR and pharmacophore modeling have been instrumental in defining the structural requirements for selective binding. dovepress.com These models highlight the importance of specific substitutions on the aminopyridazine nucleus for achieving the desired pharmacological profile. dovepress.com

The table below summarizes some of the key SAR findings for pyridazine derivatives targeting different biological targets.

| Target | Key Structural Features for Activity | Reference |

| c-Met Tyrosine Kinase | 6-aryl and 2-(3-(heteroarylamino)benzyl) substitutions on the pyridazinone core. | nih.gov |

| Itk Kinase | Functionalization of the 3-amino group and a substituted heteroaromatic ring at the 5-position of the pyridone. | nih.gov |

| β-1,3-Glucan Synthase | Optimized core structure and sulfonamide moiety of pyridazinone analogs. | nih.gov |

| GABA-A Receptor | Aromaticity at the 6th position and aliphatic hydrophobic substituents at the 4th position of the aminopyridazine nucleus. | dovepress.com |

Identification of Essential Pharmacophoric Features

The biological activity of pyridazine derivatives is intrinsically linked to their three-dimensional arrangement of chemical features, or pharmacophore, that facilitates recognition and interaction with a biological target. For derivatives of this compound, several key pharmacophoric elements have been proposed based on broader studies of related pyridazine-containing compounds. The pyridazine ring itself, with its two adjacent nitrogen atoms, is a critical feature, often involved in hydrogen bonding or metal coordination within enzyme active sites.

The 3-amino group is another crucial component, potentially acting as a hydrogen bond donor, which can be vital for anchoring the molecule to its biological target. The ethylenediamine (B42938) side chain at the N-2 position introduces a flexible linker and a terminal primary amine. This basic amine group is likely to be protonated at physiological pH, allowing for ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket. The length and flexibility of this side chain can significantly influence the compound's ability to adopt the optimal conformation for binding.

Molecular modeling studies on related pyridazinone series have suggested that the spatial arrangement of these features is critical for activity. For instance, in a series of pyridazinyl alkanoic acids, the length of the alkyl chain at the N-2 position was found to be a major determinant of their inhibitory potency against thromboxane (B8750289) A2 synthase. nih.gov

Assessment of Substituent Effects on Target Interaction and Activity

The introduction of various substituents onto the pyridazine ring or the aminoethyl side chain of this compound can profoundly impact its biological activity. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its target affinity and pharmacokinetic properties.

Studies on related aromatic amines have demonstrated that electron-donating or electron-withdrawing substituents can modulate the reactivity of the amine groups, which could be a factor in the mechanism of action for some derivatives. researchgate.net In the context of pyridazine derivatives, the addition of a halogen atom to an aromatic moiety attached to the pyridazine ring has been shown to increase enzyme inhibition in vitro. nih.gov This suggests that hydrophobic and electronic effects of substituents play a key role in target engagement.

For example, in a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, the nature of the substituent on the aryl ring and modifications at the 6'-position of the pyridazine ring led to significant variations in their analgesic activity in animal models. nih.gov This highlights the sensitivity of the biological response to even minor structural changes.

Table 1: Impact of Substituents on the Biological Activity of Pyridazine Derivatives

| Parent Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

| Pyridazinyl alkanoic acids | Halogen (e.g., Fluoro) | C-5 Benzyl Moiety | Increased in vitro enzyme inhibition | nih.gov |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Various aryl substituents | 3-aryl | Moderate to good analgesic activity | nih.gov |

| 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles | Cyclic secondary amines | 6'-position | Modulation of analgesic potency | nih.gov |

This table is illustrative and based on related pyridazine structures, as direct substituent effect studies on this compound are not extensively published.

Targeted In Vivo Pre-clinical Models for Mechanistic Insights

To translate in vitro findings into a physiological context, targeted in vivo pre-clinical models are indispensable. These models allow for the assessment of a compound's pharmacodynamic effects and its ability to engage with its intended biological target in a living system.

Analysis of Pharmacodynamic Markers in Relevant Animal Models

The selection of appropriate animal models is contingent on the hypothesized mechanism of action of the this compound derivatives. For instance, if a compound is designed as an anti-inflammatory agent, a common approach is to use models of induced inflammation, such as the carrageenan-induced paw edema model in rats. In such a model, a key pharmacodynamic marker would be the reduction in paw volume after administration of the test compound.

For pyridazine derivatives with potential analgesic properties, the acetic acid-induced writhing test in mice is a frequently used model. nih.gov The number of writhes, a behavioral measure of pain, serves as a direct pharmacodynamic marker of the compound's efficacy. Similarly, for compounds targeting the central nervous system, behavioral models that assess cognitive function or motor activity can provide valuable mechanistic insights. nih.gov

Evaluation of Target Engagement in Biological Systems

Confirming that a compound interacts with its intended molecular target in vivo is a critical step in mechanistic elucidation. This can be achieved through various techniques. One common method is to measure the activity of the target enzyme or receptor in tissues or blood samples collected from animals treated with the compound.

For example, if a derivative of this compound were designed to inhibit a specific kinase, target engagement could be assessed by measuring the phosphorylation status of a known substrate of that kinase in tumor tissue from a xenograft model. A reduction in phosphorylation following treatment would provide strong evidence of target engagement.

In some cases, specialized techniques such as positron emission tomography (PET) can be used to non-invasively visualize and quantify target occupancy in the brain or other organs of living animals. nih.gov This requires the development of a radiolabeled version of the compound of interest. While highly informative, this approach is technically demanding and typically employed in later stages of pre-clinical development.

Table 2: Pre-clinical Models and Markers for Mechanistic Studies of Pyridazine Derivatives

| Therapeutic Area | Animal Model | Pharmacodynamic Marker | Target Engagement Assay | Reference |

| Inflammation | Carrageenan-induced paw edema (rat) | Reduction in paw volume | Measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6) in tissue homogenates | jocpr.com |

| Pain | Acetic acid-induced writhing (mouse) | Reduction in the number of writhes | Ex vivo measurement of cyclooxygenase (COX) enzyme activity in brain tissue | nih.gov |

| Cancer | Tumor xenograft (mouse) | Inhibition of tumor growth | Western blot analysis of target phosphorylation in tumor lysates | nih.gov |

| CNS Disorders | Social recognition test (mouse) | Alteration in social memory | In vivo receptor occupancy studies using radiolabeled ligands | nih.gov |

This table provides examples of models and markers used for related pyridazine compounds, illustrating the methodologies that would be applied to study this compound derivatives.

Advanced Spectroscopic and Structural Characterization of N 2 Aminoethyl Pyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidationchemicalbook.combiosynth.comsdsu.edu

NMR spectroscopy stands as the most powerful tool for elucidating the constitution and configuration of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insight into the molecule's conformational dynamics.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)biosynth.comsdsu.edu

The structural backbone of N-(2-aminoethyl)pyridazin-3-amine is assembled by assigning the chemical shifts of its hydrogen and carbon atoms. While specific peer-reviewed spectral data for this exact molecule is not widely published, a detailed prediction can be made based on its constituent parts: a 3-aminopyridazine (B1208633) core and an ethylamino side chain.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridazine (B1198779) ring and the protons of the N-(2-aminoethyl) group. The ¹³C NMR spectrum will correspondingly display six signals for the four unique carbons of the pyridazine ring and the two carbons of the ethyl side chain.

Predicted ¹H and ¹³C Chemical Shifts: The following table outlines the predicted chemical shifts (in ppm) for this compound, based on data from analogous structures like pyridazin-3-amine and ethylamine (B1201723) derivatives. chemicalbook.comnih.govrsc.orgspectrabase.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridazine C3 | - | ~158.0 |

| Pyridazine C4 | ~6.8 (dd) | ~115.0 |

| Pyridazine C5 | ~7.2 (dd) | ~130.0 |

| Pyridazine C6 | ~8.4 (dd) | ~145.0 |

| Ethyl CH₂-N(H)- | ~3.5 (t) | ~40.0 |

| Ethyl CH₂-NH₂ | ~2.9 (t) | ~38.0 |

| Pyridazine NH | ~6.5 (s, br) | - |

| Ethyl NH₂ | ~1.8 (s, br) | - |

2D NMR Spectroscopy: To confirm these assignments and piece together the molecular structure, a suite of 2D NMR experiments is essential. researchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Key expected correlations include those between the adjacent protons on the pyridazine ring (H4-H5, H5-H6) and between the two methylene (B1212753) (CH₂) groups of the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (¹J-coupling). sdsu.eduyoutube.com It would definitively link the predicted proton signals to their corresponding carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu It is crucial for connecting the fragments. For instance, HMBC would show correlations from the ethyl CH₂ protons adjacent to the pyridazine ring to the C3 and C4 carbons of the ring, confirming the substitution position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and conformation. researchgate.net For example, NOE signals could be observed between the protons of the ethyl side chain and the H4 proton of the pyridazine ring.

| 2D NMR Experiment | Expected Key Correlations |

| COSY | H4 ↔ H5, H5 ↔ H6, Ethyl CH₂ ↔ Ethyl CH₂ |

| HSQC | H4 ↔ C4, H5 ↔ C5, H6 ↔ C6, Ethyl CH₂ ↔ Ethyl C, Ethyl CH₂ ↔ Ethyl C |

| HMBC | Ethyl CH₂-N(H)- → C3, C4; H4 → C6, C5; H6 → C4, C5 |

| NOESY | Ethyl CH₂-N(H)- ↔ H4 |

Solution-State Conformational Analysis by NMR

The ethylamino side chain of this compound is flexible, with rotation possible around the C-C and C-N single bonds. NMR spectroscopy, particularly NOESY, can be used to determine the preferred conformation of this chain in solution. By measuring the strength of NOE signals between protons on the side chain and the pyridazine ring, the average spatial arrangement can be deduced. Furthermore, variable-temperature NMR studies can provide information on the energy barriers to rotation for the side chain, revealing the dynamics of its conformational exchange.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysischemicalbook.combiosynth.comsdsu.edu

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationbiosynth.comsdsu.edu

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₁₀N₄), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated with high precision. aaronchem.comsisweb.com

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M] | C₆H₁₀N₄ | 138.0905 |

| [M+H]⁺ | C₆H₁₁N₄⁺ | 139.0978 |

This precise mass measurement allows for the confident confirmation of the compound's molecular formula, distinguishing it from other potential isomers.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentationbiosynth.com

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 139.0978) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.govunito.itnih.gov The fragmentation of this compound is expected to occur primarily along the ethylamino side chain.

Predicted Fragmentation Pathway: A major fragmentation route would likely involve the cleavage of the C-C bond in the ethylamino side chain, a common pathway for aliphatic amines. docbrown.info Another expected fragmentation is the loss of the entire ethylamine group.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 139.0978 | 110.0662 | CH₂NH₂ (30.0316) | [M+H - CH₂NH₂]⁺ |

| 139.0978 | 95.0556 | C₂H₆N (44.0420) | [Pyridazin-3-amine+H]⁺ |

| 110.0662 | 83.0556 | HCN (27.0106) | [C₄H₅N₂]⁺ |

This fragmentation data is instrumental in confirming the connectivity of the atoms within the molecule, corroborating the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisbiosynth.comrsc.orgnist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups, providing a rapid method for structural confirmation. nih.gov

For this compound, the spectra would be characterized by vibrations from the amine groups and the pyridazine ring.

Characteristic Vibrational Frequencies: The following table summarizes the expected key vibrational bands for the compound. ias.ac.inresearchgate.netspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine (NH₂) & Secondary Amine (NH) | 3300 - 3500 (multiple bands) |

| C-H Stretch | Aromatic (Pyridazine Ring) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Ethyl Chain) | 2850 - 2960 |

| N-H Bend | Primary Amine (NH₂) | 1590 - 1650 |

| C=C / C=N Stretch | Pyridazine Ring | 1400 - 1600 |

| C-N Stretch | Amine | 1020 - 1250 |

The presence of two distinct amine environments (primary and secondary) would likely result in complex, overlapping N-H stretching and bending bands. The aromatic C-H stretches and ring vibrations confirm the pyridazine core, while the aliphatic C-H stretches confirm the ethyl side chain. Together, IR and Raman spectra provide a fast and effective way to verify the presence of the key functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

Determination of Crystal Packing and Intermolecular Interactions

The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. These interactions, though weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point, solubility, and stability. For this compound, the primary intermolecular interactions expected are hydrogen bonds, given the presence of primary and secondary amine groups, as well as the nitrogen atoms of the pyridazine ring.

Table 1: Representative Intermolecular Interaction Data from Analogous Structures

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

| N-H...O | Hydrazone N-H | Phenyl O | 2.907(2) | nih.gov |

| N-H...O | Hydrazone N-H | Carbonyl O | 2.948(3) | nih.gov |

| N-H...O | Hydrazone N-H | Carbonyl O | 2.980(2) | nih.gov |

This table presents examples of intermolecular hydrogen bond distances observed in related compounds to illustrate the type of data obtained from X-ray crystallography.

Absolute Configuration Assignment (if chiral)

Chirality is a key consideration for many biologically active molecules. This compound itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the ethyl chain, X-ray crystallography of a single crystal of the enantiomerically pure substance or a diastereomeric salt could be used to determine its absolute configuration. This is often achieved using anomalous dispersion methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org This technique is particularly useful for analyzing molecules containing conjugated π systems, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often falls within the energy range of UV-Vis radiation. libretexts.orgyoutube.com

The pyridazine ring in this compound constitutes a conjugated system. The absorption of UV light would excite electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation; longer conjugated systems generally exhibit a bathochromic (red) shift to longer wavelengths. libretexts.orgyoutube.com The presence of the amino group, an auxochrome, on the pyridazine ring is expected to further influence the absorption spectrum. The lone pair of electrons on the nitrogen atom can interact with the π system of the ring, leading to n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound Based on Analogous Systems

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Pyridazine ring | ~200-300 |

| n → π | Pyridazine ring with amino substituent | >300 |

This table provides an estimation of the expected absorption maxima based on the principles of UV-Vis spectroscopy and data for similar chromophores.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. While this compound is achiral and therefore CD-inactive, any chiral derivatives would exhibit a characteristic CD spectrum. This spectrum can be used to determine the enantiomeric excess of a sample and can also provide information about the conformation of the chiral molecule in solution. nih.gov

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. springernature.comnih.govnumberanalytics.com For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be invaluable for its identification and quantification in various matrices, as well as for the identification of potential metabolites.

In a typical LC-MS setup, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio of the analyte, allowing for its identification and structural elucidation through fragmentation patterns. This approach is particularly useful for identifying metabolites in biological samples, where the parent compound may have been modified by enzymatic reactions. nih.govresearchgate.net The combination of the retention time from the chromatography and the mass spectral data provides a high degree of confidence in the identification of the target compound and its derivatives. nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of N 2 Aminoethyl Pyridazin 3 Amine

Acid-Base Properties and Protonation State Characterization

The presence of multiple nitrogen atoms within the N-(2-aminoethyl)pyridazin-3-amine structure—specifically the two nitrogens in the pyridazine (B1198779) ring and the two in the aminoethyl side chain—suggests a complex acid-base chemistry. The protonation state of this molecule is dependent on the pH of its environment. The pyridazine ring nitrogens and the primary and secondary amines of the side chain can accept protons under acidic conditions. The specific pKa values would determine the exact sequence and extent of protonation. Characterization of these protonation states is crucial for understanding its behavior in biological systems and for designing synthetic pathways.

Stability and Degradation Pathways

The stability of this compound under various conditions is a critical aspect of its chemical profile. Understanding its degradation pathways is essential for its handling, storage, and application.

Hydrolytic Stability Investigations

Hydrolytic stability refers to the compound's resistance to decomposition in the presence of water. For this compound, the amide-like linkage and the pyridazine ring could be susceptible to hydrolysis under certain pH and temperature conditions. Studies in this area would involve incubating the compound in aqueous solutions of varying pH and analyzing for the formation of degradation products over time.

Photochemical Degradation Studies

Exposure to light, particularly ultraviolet radiation, can induce photochemical degradation in many organic molecules. The aromatic pyridazine ring in this compound is a potential chromophore that could absorb light and undergo photochemical reactions. Such studies are important for determining the compound's stability upon exposure to light.

Oxidative Stability Analysis

The susceptibility of this compound to oxidation is another key stability parameter. The nitrogen atoms, particularly the amino groups, can be sites of oxidative attack. Analysis of its oxidative stability would involve exposing the compound to various oxidizing agents and identifying any resulting degradation products.

Electrophilic and Nucleophilic Substitution Reactions

The pyridazine ring in this compound is an electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. The positions on the ring and the side chain will exhibit different reactivities. For instance, the carbon atoms of the pyridazine ring could be susceptible to nucleophilic attack, while the amino groups are nucleophilic and can react with electrophiles.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by its constituent functional groups: the pyridazine ring, the primary amine, and the secondary amine within the ethylenediamine (B42938) moiety. While direct studies on this specific molecule are not extensively documented, its reactivity can be inferred from research on related pyridazine and aminoalkylamine structures.

Photochemical Reactivity

The pyridazine heterocycle and the amino groups suggest that this compound is likely to be photochemically active. The absorption of UV light can lead to a variety of transformations.

Reactions involving the Pyridazine Ring: The pyridazine ring itself can undergo photochemical reactions. Studies on pyridazine N-oxides have demonstrated their photochemical reactivity. rsc.org Furthermore, research on other nitrogen heterocycles like pyridine (B92270) has shown photochemical functionalization can occur via the formation of radical intermediates upon single-electron reduction of the corresponding pyridinium (B92312) ions. acs.org Photolysis of pyridazine derivatives, such as those with an azido (B1232118) group, can lead to the formation of a highly reactive nitrene intermediate, which can then result in ring-opening or substitution reactions. It is plausible that the aminopyridazine portion of the molecule could undergo analogous transformations, potentially leading to photo-induced isomerization or substitution.

Reactions involving the Amino Groups: Aromatic and aliphatic amines are known to be susceptible to photochemical oxidation. nih.gov For instance, the photolysis of 1-aminopyrene (B158619) is known to generate multiple products through oxidation of the amino group and the aromatic ring, as well as through dimerization. nih.gov The primary and secondary amine groups in this compound could therefore be sites of photo-oxidation, potentially forming nitroso or nitro derivatives, or participating in radical-mediated coupling reactions. The generation of N-centered radicals upon photo-excitation is a known pathway for imines and could be relevant for the amine functionalities in this molecule. nih.gov

A summary of potential photochemical reaction pathways is presented in the table below.

Table 1: Potential Photochemical Reactions of this compound

| Reaction Type | Functional Group Involved | Potential Products |

|---|---|---|

| Photo-functionalization | Pyridazine Ring | Substituted pyridazines |

| Photo-isomerization | Pyridazine Ring | Valence isomers |

| Photo-oxidation | Primary/Secondary Amines | Nitroso, Nitro-derivatives |

Electrochemical Reactivity

The electrochemical behavior of this compound is expected to be characterized by oxidative processes centered on the electron-rich amino groups and the pyridazine ring.

Oxidation of the Amino Groups: The tertiary amine character of the N-(2-aminoethyl) moiety suggests a propensity for electrochemical oxidation. This process typically occurs via a single electron transfer (SET) to form a nitrogen radical cation. This intermediate can then undergo deprotonation to yield an α-amino carbon radical, which is a key intermediate for C-C bond formation. Further oxidation can lead to the formation of a reactive iminium cation.

Oxidation of the Aminopyridazine Moiety: Studies on the electrochemical oxidation of structurally similar compounds, such as 3-amino-4,5-dihydro-1-phenylpyrazole, have shown the formation of a stable radical-cation upon a one-electron oxidation. This radical cation can then undergo further reactions, such as dimerization. rsc.org It is therefore likely that the 3-aminopyridazine (B1208633) core of the molecule can be electrochemically oxidized to a radical cation, which could then dimerize or react with other nucleophiles present in the medium.

The potential electrochemical oxidation pathways are summarized in the following table.

Table 2: Potential Electrochemical Oxidation Pathways

| Process | Site of Oxidation | Intermediate Species | Potential Final Products |

|---|---|---|---|

| Single Electron Transfer | Aminoethyl Nitrogen | Nitrogen Radical Cation | Dimerized products, Functionalized amines |

| Further Oxidation | α-Carbon to Nitrogen | Iminium Cation | Products of nucleophilic addition |

Polymerization and Material Science Applications (if relevant)

The bifunctional nature of this compound, possessing both nucleophilic amine centers and a heterocyclic pyridazine core, makes it a candidate for applications in polymerization and material science. While direct polymerization studies of this monomer are not widely reported, its structural similarity to other polyamines and heterocyclic compounds suggests several potential applications.

Monomer for Polyamides and Polyimides: The primary and secondary amine groups can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, dianhydrides) to form polyamides. The presence of the pyridazine ring would introduce a heterocyclic unit into the polymer backbone, potentially influencing the thermal stability, solubility, and coordination properties of the resulting material.

Epoxy Resin Curing Agent: Like other aliphatic amines, this compound could serve as a curing agent (hardener) for epoxy resins. The active hydrogens on the nitrogen atoms can react with the epoxide rings to form a cross-linked thermoset polymer network. The pyridazine moiety would be incorporated as a pendant group, potentially enhancing the adhesive properties or thermal resistance of the cured material.

Surface Modification of Materials: The related compound, tris(2-aminoethyl)amine (B1216632) (TAEA), has been successfully used to modify the surfaces of metal oxides like MgO, Al₂O₃, and Nb₂O₅ to create hybrid catalytic materials. mdpi.comresearchgate.net The amine groups of TAEA anchor the molecule to the oxide surface. mdpi.com Similarly, this compound could be grafted onto the surface of various substrates (e.g., silica, metal oxides, polymers) to introduce pyridazinyl and amino functionalities. Such modified surfaces could find use in catalysis, as metal ion scavengers, or as platforms for further chemical derivatization.

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridazine ring and the amino side chain are potential coordination sites for metal ions. This suggests that this compound could be employed as a multitopic ligand for the synthesis of coordination polymers or MOFs. The resulting materials could exhibit interesting structural, magnetic, or catalytic properties.

The table below outlines potential applications in material science.

Table 3: Potential Material Science Applications

| Application Area | Role of this compound | Potential Properties of Resulting Material |

|---|---|---|

| Polymer Synthesis | Monomer | Enhanced thermal stability, Metal coordination capability |

| Epoxy Resins | Curing Agent/Hardener | Improved adhesion and thermal properties |

| Surface Modification | Surface-active Ligand | Catalytic activity, Metal ion chelation |

Future Research Directions for N 2 Aminoethyl Pyridazin 3 Amine

Innovation in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing pyridazine (B1198779) derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. organic-chemistry.org Future efforts will likely focus on the following:

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry, offering advantages such as shorter reaction times, higher yields, and purer products with reduced energy consumption. nih.govacs.org

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient and atom-economical. nih.govacs.orgresearchgate.net Developing novel one-pot strategies for N-(2-aminoethyl)pyridazin-3-amine and its analogs will be a significant advancement. researchgate.net

Catalyst-Free and Metal-Free Reactions: The use of heavy metal catalysts in organic synthesis poses environmental and health concerns. Research into catalyst-free and metal-free synthetic routes, such as those involving aza-Diels-Alder reactions, is gaining traction. organic-chemistry.orgmdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a crucial aspect of green chemistry. nih.gov

These innovative synthetic approaches will not only make the production of pyridazine-based compounds more sustainable but also facilitate the rapid generation of diverse chemical libraries for biological screening.

Discovery of Novel Biological Targets and Mechanisms of Action

While pyridazine derivatives have shown promise in various therapeutic areas, a deeper understanding of their biological targets and mechanisms of action is essential for their rational design and development as drugs. Future research in this area will likely involve:

Target Identification and Validation: High-throughput screening and chemoproteomics approaches can be employed to identify the specific proteins or enzymes that interact with this compound and its derivatives. Dihydropteroate synthase (DHPS) has been identified as a target for some pyridazine derivatives in the context of antimicrobial therapy. nih.gov

Elucidation of Signaling Pathways: Once a target is identified, further studies are needed to understand how the compound modulates the target's activity and the downstream signaling pathways involved. For example, some pyridazine derivatives have been shown to target the JNK1 pathway, which is implicated in cancer. acs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs will provide valuable insights into the key structural features required for potent and selective activity. nih.govnih.gov This will guide the design of next-generation compounds with improved efficacy and reduced off-target effects.

A comprehensive understanding of the molecular pharmacology of pyridazine amines will be critical for advancing these compounds into clinical development.

Development of Advanced Chemical Biology Tools and Probes

Chemical probes are essential tools for studying biological processes and validating new drug targets. rsc.org The development of probes based on the this compound scaffold will be a valuable area of future research. This could include:

Fluorescent Probes: Attaching a fluorescent tag to the pyridazine scaffold can enable the visualization of the compound's distribution and target engagement within cells. mdpi.com Some aminopyridines have shown potential as scaffolds for fluorescent probes. mdpi.com

Affinity-Based Probes: These probes are designed to covalently bind to their target protein, allowing for its isolation and identification.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, providing temporal and spatial control over the labeling process.

The development of such tools will greatly facilitate the study of the biological functions of the targets of pyridazine amines and accelerate the drug discovery process.

Integration of Computational and Experimental Techniques for Enhanced Predictive Modeling

The integration of computational and experimental approaches is becoming increasingly important in modern drug discovery. nih.gov For this compound and its analogs, this integrated approach can be used to:

Predict Biological Activity: Computational methods like quantitative structure-activity relationship (QSAR) and molecular docking can be used to predict the biological activity of new pyridazine derivatives before they are synthesized, saving time and resources. nih.govacs.org

Optimize Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to guide the design of molecules with better drug-like characteristics. researchgate.net

Understand Drug-Target Interactions: Molecular dynamics simulations can provide detailed insights into the binding of pyridazine amines to their target proteins at an atomic level, aiding in the rational design of more potent and selective inhibitors. nih.gov

By combining the predictive power of computational modeling with the empirical data from experimental studies, researchers can accelerate the discovery and optimization of new pyridazine-based drug candidates.

Exploration of New Therapeutic Areas or Bio-Applications for Pyridazine Amine Scaffolds

The versatile pyridazine scaffold has already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgresearchgate.net Future research should continue to explore the potential of this compound and its derivatives in new therapeutic areas. Some promising avenues include:

Neurodegenerative Diseases: Given the ability of some small molecules to cross the blood-brain barrier, exploring the potential of pyridazine amines in treating diseases like Alzheimer's and Parkinson's is a worthwhile endeavor. researchgate.net

Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. nih.govnih.gov The pyridazine scaffold represents a promising starting point for the development of novel antibiotics. nih.gov

Immunotherapy: The ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy, has been shown to be inhibited by certain pyridazine derivatives, suggesting a role for these compounds in modulating the tumor microenvironment. acs.org

The continued exploration of the biological activities of pyridazine amines is likely to uncover new and unexpected therapeutic opportunities.

Q & A

Basic: What are common synthetic routes for N-(2-aminoethyl)pyridazin-3-amine, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via nucleophilic substitution or condensation reactions. Microwave-assisted synthesis (e.g., for substituted pyridin-3-amine derivatives) offers advantages in reaction speed and yield optimization . Key variables include temperature, solvent polarity, and catalyst selection. For instance, orthogonal experimental designs (e.g., varying reaction time, molar ratios, and catalysts) have been used to optimize yields in similar amine syntheses . Monitoring intermediates using techniques like thin-layer chromatography (TLC) or NMR ensures reaction progression.

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography resolves molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally analogous N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (monoclinic system, Z=8) .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. Sharp single-stage decomposition above 300°C, observed in related aminoethyl compounds, indicates purity .

- Mass spectrometry and ¹H/¹³C NMR verify molecular weight and functional groups.

Advanced: How can researchers resolve contradictions in thermal decomposition data for this compound derivatives?

Answer:

Contradictions may arise from variations in sample preparation (e.g., crystallinity, solvent residues) or mesophasic structural changes. Replicate experiments under controlled humidity and temperature conditions are essential. For example, TGA-DSC studies on gels with N-(2-aminoethyl)-oleamide revealed that heat flow patterns depend on triglyceride composition and gelator interactions . Comparing decomposition profiles across multiple batches and using high-purity reagents (e.g., ≥99% purity) minimizes artifacts.

Advanced: What experimental strategies improve the yield of this compound under varying catalytic conditions?

Answer:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling reactions in heterocyclic amine syntheses .

- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining yields >80%, as shown in pyridazine derivative syntheses .

- Orthogonal optimization : For example, a study on N-ethyl ethylenediamine synthesis varied temperature (60–100°C), pressure, and stoichiometry, identifying optimal conditions via ANOVA .

Advanced: How can the specific heat capacity (Cp) of this compound derivatives be determined using thermal analysis?

Answer:

Cp is calculated from DSC heat flow data using the formula:

where ΔQ is heat flow, is sample mass, and ΔT is temperature change. For gels, baseline subtraction (empty pan reference) and calibration with sapphire standards improve accuracy. Studies on N-(2-aminoethyl)-oleamide gels demonstrated Cp values correlating with gelator concentration and mesophase transitions .

Advanced: How does computational modeling aid in predicting the hybridization behavior of this compound derivatives with nucleic acids?

Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) can predict binding affinity and backbone flexibility. For example, peptide nucleic acid (PNA) analogs with aminoethylglycyl backbones showed enhanced DNA hybridization via strand displacement, guided by computational models . Similar approaches can assess how the pyridazine ring and aminoethyl sidechain influence duplex stability.

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer:

Challenges include disorder in the aminoethyl chain and weak diffraction due to low crystallinity. Strategies:

- Cryocrystallography : Reduces thermal motion artifacts.

- High-resolution synchrotron data : Improves signal-to-noise ratios for small molecules (e.g., a=16.548 Å, b=19.639 Å parameters resolved for a pyridazin-3-amine analog) .

- Hydrogen bonding analysis : Identifies stabilizing interactions (e.g., N–H···N) to refine molecular packing.

Advanced: How do structural modifications of this compound impact its application in supramolecular chemistry?

Answer:

The aminoethyl group enables hydrogen-bonding networks, while the pyridazine ring participates in π-π stacking. Modifications (e.g., halogenation or alkylation) alter gelation properties, as seen in oleamide-based gels where alkyl chains influence thermal stability and mesophase behavior . Screening substituents via combinatorial chemistry (e.g., Ugi reactions) can optimize gelator efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.